molecular formula C18H25N3O3S2 B2866674 Fasn-IN-1

Fasn-IN-1

Cat. No.: B2866674
M. Wt: 395.5 g/mol
InChI Key: IXMQVFSSASHOGM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FASN-IN-1 is a potent and specific inhibitor of fatty acid synthase, an enzyme involved in the synthesis of fatty acids. This compound is designed to target and inhibit the activity of fatty acid synthase, potentially disrupting fatty acid production and affecting various cellular processes .

Preparation Methods

The synthetic routes and reaction conditions for FASN-IN-1 involve multiple steps. The preparation typically starts with the synthesis of intermediate compounds, followed by their conversion into the final product under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

FASN-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FASN-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of fatty acid synthase and its effects on fatty acid synthesis. In biology, it is used to investigate the role of fatty acid synthase in cellular processes and its potential as a therapeutic target. In medicine, this compound is being explored for its potential in treating diseases such as cancer, where fatty acid synthase is often overexpressed. In industry, it is used in the development of new drugs and therapeutic agents .

Mechanism of Action

FASN-IN-1 exerts its effects by specifically inhibiting the activity of fatty acid synthase. This enzyme is responsible for the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. By inhibiting fatty acid synthase, this compound disrupts the production of fatty acids, which can affect various cellular processes and pathways. The molecular targets and pathways involved include the inhibition of fatty acid synthesis and the disruption of lipid metabolism .

Properties

IUPAC Name

(2S)-N-[4-[4-(diethylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-2-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-5-13(4)17(22)20-18-19-16(12-25-18)14-8-10-15(11-9-14)26(23,24)21(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,19,20,22)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMQVFSSASHOGM-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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